molecular formula C18H20N4O3S B14999275 methyl 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

methyl 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B14999275
M. Wt: 372.4 g/mol
InChI Key: GFIQJMFJKAOZSS-UHFFFAOYSA-N
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Description

Methyl 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a unique combination of functional groups This compound includes an imidazole ring, a tetrahydropyrimidine ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole derivative, followed by the formation of the tetrahydropyrimidine ring. The final step involves the esterification of the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Scientific Research Applications

Methyl 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The tetrahydropyrimidine ring can interact with biological membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of an imidazole ring with a tetrahydropyrimidine ring and a carboxylate ester group.

Properties

Molecular Formula

C18H20N4O3S

Molecular Weight

372.4 g/mol

IUPAC Name

methyl 6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H20N4O3S/c1-11-6-4-5-7-12(11)15-14(16(23)25-3)13(20-17(24)21-15)10-26-18-19-8-9-22(18)2/h4-9,15H,10H2,1-3H3,(H2,20,21,24)

InChI Key

GFIQJMFJKAOZSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C(=C(NC(=O)N2)CSC3=NC=CN3C)C(=O)OC

Origin of Product

United States

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